Ethyl 1H-indole-6-carboxylate
Overview
Description
Ethyl 1H-indole-6-carboxylate is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 1H-indole-6-carboxylate is1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3
. This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
Ethyl 1H-indole-6-carboxylate is used as a reactant in the synthesis of N-substituted indole derivatives as novel Mcl-1 inhibitors . More detailed information about its chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis
Ethyl 1H-indole-6-carboxylate is a solid substance at room temperature . It should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
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Antiviral Activity
- Field : Virology .
- Application : Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
- Method : These compounds were prepared and tested for their inhibitory activity against various viruses .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
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Anti-HIV Activity
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Anticancer Activity
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Antimicrobial Activity
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Inhibitor of Botulinum Neurotoxin
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Inhibitors of Hepatitis C Virus NS5B Polymerase
- Field : Virology .
- Application : Indole derivatives have been used as inhibitors of hepatitis C virus NS5B polymerase .
- Method : These compounds were synthesized and tested for their ability to inhibit hepatitis C virus NS5B polymerase .
- Results : The results of these studies are not specified in the source .
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Inhibitors of Hepatitis C Virus NS5B Polymerase
- Field : Virology .
- Application : Indole derivatives have been used as inhibitors of hepatitis C virus NS5B polymerase .
- Method : These compounds were synthesized and tested for their ability to inhibit hepatitis C virus NS5B polymerase .
- Results : The results of these studies are not specified in the source .
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Inhibitor of Botulinum Neurotoxin
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Interleukin-2 Inducible T Cell Kinase Inhibitors
- Field : Immunology .
- Application : Indole derivatives have been used as interleukin-2 inducible T cell kinase inhibitors .
- Method : These compounds were synthesized and tested for their ability to inhibit interleukin-2 inducible T cell kinase .
- Results : The results of these studies are not specified in the source .
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Inhibitors of E. coli MurD Ligase
Safety And Hazards
Future Directions
Indoles, including Ethyl 1H-indole-6-carboxylate, are significant heterocyclic systems in natural products and drugs . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of their biological properties are potential future directions .
properties
IUPAC Name |
ethyl 1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAKZTRHBLCYKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569983 | |
Record name | Ethyl 1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-indole-6-carboxylate | |
CAS RN |
50820-64-9 | |
Record name | Ethyl 1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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